3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide is a notable compound within the class of imidazotetrazines, recognized for its significant antitumor properties. This compound is particularly effective due to its ability to alkylate DNA, leading to cytotoxic effects on cancer cells. Its systematic name reflects its complex structure and functional groups, which contribute to its biological activity.
The compound is cataloged under the CAS number 90521-23-6 and can be found in various chemical databases such as PubChem and ChemBK. Its synthesis and applications have been documented in scientific literature, particularly in studies focusing on its antineoplastic activity and chemical properties .
3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide falls under the category of antitumor agents and is classified as a DNA alkylating agent. Such compounds are crucial in cancer therapy due to their mechanism of disrupting DNA replication in rapidly dividing cells.
The synthesis of 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide typically involves a multi-step process. One common method includes:
This synthetic pathway allows for the formation of the desired compound while minimizing by-products.
The molecular formula for 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide is .
The structure includes a chloroethyl group attached to a pyrazolo-tetrazine core with a carboxamide functional group that enhances its reactivity .
3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide can undergo various chemical reactions:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
The primary mechanism of action for 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide involves DNA alkylation, which leads to:
This mechanism highlights the compound's potential as an effective chemotherapeutic agent.
The stability and reactivity of this compound are influenced by its functional groups and molecular structure .
3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide has several scientific applications:
This compound represents a valuable tool in both medicinal chemistry and biological research due to its unique properties and mechanisms of action.
The discovery and development of imidazotetrazine derivatives represent a significant chapter in medicinal chemistry, beginning with mitozolomide in the early 1980s. Mitozolomide (8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one) demonstrated potent preclinical activity against various murine tumors and human tumor xenografts, establishing the imidazotetrazine core as a viable anticancer scaffold [5]. This compound exhibited broad-spectrum activity against melanoma, sarcoma, and lung and colon carcinoma models, often outperforming clinically used agents at the time [5]. However, severe and unpredictable myelosuppression in clinical trials halted its development, prompting the search for safer analogues within this chemical class.
Temozolomide (TMZ), the 3-methyl analogue of mitozolomide, emerged as the most successful derivative, reaching "blockbuster" status by 2010 as the standard treatment for malignant glioma [1]. Unlike mitozolomide, TMZ demonstrated favorable pharmacokinetics, including acid stability, 100% oral bioavailability, rapid absorption (peak plasma concentration within 0.33–2 h), and excellent blood-brain barrier penetration, confirmed by PET studies using ¹¹C-labelled prodrug [1]. Despite this success, TMZ faces significant clinical limitations: its efficacy requires tumors to be deficient in O⁶-methylguanine-DNA methyltransferase (MGMT) while maintaining proficient DNA mismatch repair (MMR) systems [1]. Acquired resistance frequently develops through MMR mutations, particularly in the MSH6 subunit, enabling aggressive tumor regrowth after initial response [1].
Pyrazolo-tetrazine compounds represent a structurally distinct subclass within the broader imidazotetrazine family, characterized by the fusion of pyrazole and tetrazine rings. The specific compound 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide (CAS# 90521-23-6) exemplifies this subclass with the following defining features:
Table 1: Structural Identifiers of 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide
Property | Value |
---|---|
Molecular Formula | C₇H₇ClN₆O₂ |
Molecular Weight | 242.62 g/mol |
SMILES | C1=N[N]2C(=C1C(=O)N)N=NN(C2=O)CCCl |
InChIKey | GCOAJPQTYKOBSK-UHFFFAOYSA-N |
Density (Calculated) | 1.946 g/cm³ |
Boiling Point | 531.765°C at 760 mmHg (Calculated) |
This structure differs fundamentally from temozolomide's imidazo[5,1-d][1,2,3,5]tetrazine core. The pyrazolo[5,1-d] fusion alters the electronic distribution and ring tautomerism, potentially influencing hydrolysis kinetics and the stability of the bioactive triazene intermediate (MTIC analogue) [2]. Early structure-activity relationship (SAR) studies within the imidazotetrazine class revealed a pronounced activity cliff: only specific 3-substituents conferred significant antitumor activity. The 3-(2-chloroethyl) group (mitozolomide) and the 3-methyl group (temozolomide) were active, while analogues like 3-ethyl (ETZ) were inactive despite structural similarity [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7